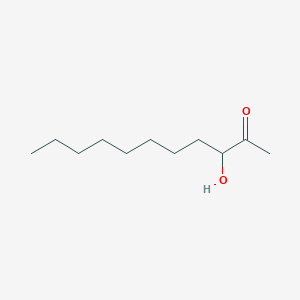
3-Hydroxyundecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyundecan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon and a carbonyl group (C=O) on the second carbon of an eleven-carbon chain. This compound is known for its role in quorum sensing, particularly in marine bacteria such as Vibrio parahaemolyticus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the oxidation of 3-hydroxyundecanal using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the aldol condensation of undecanal with acetone, followed by selective reduction of the resulting β-hydroxy ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process may also involve the use of biocatalysts to enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyundecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 3-Oxo-undecanoic acid.
Reduction: 3-Hydroxyundecan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxyundecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in quorum sensing in marine bacteria, influencing colony morphology and gene expression.
Industry: Used in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Hydroxyundecan-2-one involves its role as a quorum sensing signal molecule. In Vibrio parahaemolyticus, it is produced by the enzyme cqsA and regulates colony morphology and other quorum sensing-associated behaviors. The compound interacts with specific receptors, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
3-Hydroxyundecan-4-one: Another quorum sensing molecule with a similar structure but different functional group positions.
2-Undecanone: A ketone with similar carbon chain length but different functional groups.
Uniqueness: 3-Hydroxyundecan-2-one is unique due to its specific role in quorum sensing and its influence on bacterial colony morphology. Its hydroxyl and carbonyl group positions confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-hydroxyundecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h11,13H,3-9H2,1-2H3 |
InChI Key |
SDNGVORIGICIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















